molecular formula C18H36O5S B8507709 12-Hydroxy-8-(methanesulfonyl)heptadecanoic acid CAS No. 59768-16-0

12-Hydroxy-8-(methanesulfonyl)heptadecanoic acid

Cat. No. B8507709
CAS RN: 59768-16-0
M. Wt: 364.5 g/mol
InChI Key: JJUSAJSCYGSBSG-UHFFFAOYSA-N
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Description

12-Hydroxy-8-(methanesulfonyl)heptadecanoic acid is a useful research compound. Its molecular formula is C18H36O5S and its molecular weight is 364.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 12-Hydroxy-8-(methanesulfonyl)heptadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Hydroxy-8-(methanesulfonyl)heptadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59768-16-0

Product Name

12-Hydroxy-8-(methanesulfonyl)heptadecanoic acid

Molecular Formula

C18H36O5S

Molecular Weight

364.5 g/mol

IUPAC Name

12-hydroxy-8-methylsulfonylheptadecanoic acid

InChI

InChI=1S/C18H36O5S/c1-3-4-7-11-16(19)12-10-14-17(24(2,22)23)13-8-5-6-9-15-18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21)

InChI Key

JJUSAJSCYGSBSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC(CCCCCCC(=O)O)S(=O)(=O)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 57% sodium hydride/mineral oil (3.84 g., 0.091 mole) is washed by decantation with petroleum ether to remove the mineral oil. The residual solid is suspended in dry dimethylformamide (100 ml.) and treated with a solution of dimethyl-2-methylsulfonylazelate (23.5 g., 0.08 mole) in dry dimethylformamide (60 ml.) added dropwise at ambient temperature under a nitrogen atmosphere. The resulting solution is stirred for 1 hour at room temperature, cooled to ~10° C., and treated with 1-iodo-4-acetoxynonane (30 g., 0.096 mole) added at such a rate as to maintain an internal temperature less than 35° C. After 19 hours at ambient temperature, the reaction mixture is filtered. Collected sodium iodide (17.1 g.) is washed with ether. The combined filtrate and washings are concentrated in vacuo at ~100° C. yielding a residual oil which is partitioned between ether and dilute hydrochloric acid. The organic extract is washed with water and saturated brine, dried over magnesium sulfate and evaporated in vacuo leaving the title compound as a viscous oil (37.7 g., 98%), pmr (CDCl3) δ 2.0 (s, 3H), 3.0 (s, 3H), 3.65 (s, 3H), 3.81 (s, 3H) and 4.9 (b, H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of methyl 8-methoxycarbonyl-8-methylsulfonyl-12-acetoxyheptadecanoate (36.7 g., 0.077 mole), sodium chloride (4.68 g., 0.08 mole), water (1 ml.) and dimethylsulfoxide (60 ml.) is heated in a bath maintained at 185° C. under nitrogen for 5 hours. The resulting reaction mixture is concentrated in vacuo at 100° C. providing an oily residue which is diluted with water. The aqueous mixture is acidified to Congo Red with 6N hydrochloric acid and extracted with ether. The organic extract is washed with water, dried over magnesium sulfate, filtered and evaporated in vacuo leaving the title compound as a viscous oil (31 g., 95%), pmr (CDCl3) δ 2.0 (s, 3H), 2.82 (s, 3H), 3.63 (s, 3H) and 4.9 (b, H).
Name
methyl 8-methoxycarbonyl-8-methylsulfonyl-12-acetoxyheptadecanoate
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
Congo Red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods III

Procedure details

A solution of methyl 8-methylsulfonyl-12-acetoxyheptadecanoate (29.4 g., 0.07 mole) and 20% aqueous sodium hydroxide (70 ml.) in methanol (70 ml.) is stirred at room temperature for 17 hours. The resulting solution is evaporated in vacuo at ~100° C. to an oily residue which is dissolved in water. The aqueous solution is extracted with ether and the organic extract discarded. Then, the aqueous phase is acidified to Congo Red with 6N hydrochloric acid and extracted with ether. The organic extract is washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo at ~100° C. providing crude title compound as a viscous oil (23.6 g., 93%).
Name
methyl 8-methylsulfonyl-12-acetoxyheptadecanoate
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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